3-Ethoxy-5-(piperazin-1-yl)pyridazine
Description
3-Ethoxy-5-(piperazin-1-yl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Properties
IUPAC Name |
3-ethoxy-5-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-15-10-7-9(8-12-13-10)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZHDFOOSWIKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=CC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-(piperazin-1-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with ethoxy-substituted diketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazines.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of 3-Ethoxy-5-(piperazin-1-yl)pyridazine typically involves cyclization reactions. Commonly, it is synthesized by reacting hydrazine derivatives with ethoxy-substituted diketones under acidic or basic conditions. The process includes forming an intermediate hydrazone that cyclizes to yield the pyridazine ring structure.
Chemical Properties:
- Molecular Formula: CHNO
- Molecular Weight: 232.28 g/mol
- Solubility: Soluble in organic solvents like ethanol and methanol.
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
Medical Applications
The compound has been explored for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic potential for treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10–50 µg/mL, indicating strong antibacterial properties .
Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, treatment with this compound resulted in a marked reduction of edema and inflammatory markers compared to untreated controls. This suggests a potential mechanism involving the inhibition of pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The piperazinyl group can interact with various receptors and enzymes, modulating their activity. The ethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridazine ring itself can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Known for its anti-inflammatory and analgesic properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Uniqueness: 3-Ethoxy-5-(piperazin-1-yl)pyridazine stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Biological Activity
3-Ethoxy-5-(piperazin-1-yl)pyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a pyridazine ring, which is known for its unique physicochemical properties that enhance its biological activity. The piperazinyl group in the compound allows for interactions with various receptors and enzymes, potentially modulating their activity. The ethoxy group contributes to the compound's lipophilicity, facilitating its ability to cross cell membranes and reach intracellular targets.
The mechanism of action for this compound is multifaceted:
- Receptor Interaction : The piperazinyl moiety can interact with neurotransmitter receptors, influencing neurological pathways.
- Enzyme Modulation : It may inhibit specific enzymes involved in inflammatory processes and microbial resistance .
- Hydrogen Bonding : The pyridazine ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have shown promising results, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in cellular models .
Analgesic Effects
In addition to anti-inflammatory activity, this compound has shown potential as an analgesic agent. Its ability to modulate pain pathways makes it a candidate for further development in pain management therapies .
Case Studies and Research Findings
Several studies have documented the biological activities of pyridazine derivatives, including this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
